Benzyl (3-methoxynaphthalen-2-yl)carbamate
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Overview
Description
Benzyl (3-methoxynaphthalen-2-yl)carbamate is an organic compound with the molecular formula C19H17NO3 and a molecular weight of 307.34 g/mol . . This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (3-methoxynaphthalen-2-yl)carbamate can be synthesized through several methods. One efficient method involves the Hofmann rearrangement of aromatic and aliphatic amides. This one-pot procedure uses N-bromoacetamide and lithium hydroxide or lithium methoxide to produce methyl and benzyl carbamates in high yields . Another method involves the reaction of benzyl chloroformate with the corresponding amine under mild conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-methoxynaphthalen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines .
Scientific Research Applications
Benzyl (3-methoxynaphthalen-2-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl (3-methoxynaphthalen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzyl (3-methoxynaphthalen-2-yl)carbamate include:
- Benzyl carbamate
- Methyl carbamate
- Ethyl carbamate
- t-Butyl carbamate
Uniqueness
This compound is unique due to its specific structure, which includes a methoxy group on the naphthalene ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other carbamates .
Properties
CAS No. |
228401-15-8 |
---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
benzyl N-(3-methoxynaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C19H17NO3/c1-22-18-12-16-10-6-5-9-15(16)11-17(18)20-19(21)23-13-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,20,21) |
InChI Key |
VASPWHZDEQELRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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